molecular formula C12H22O11 B1165547 Glucomanano polisacárido de Konjac CAS No. 37220-17-0

Glucomanano polisacárido de Konjac

Número de catálogo: B1165547
Número CAS: 37220-17-0
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glucomannan polysaccharide from Konjac is a useful research compound. Its molecular formula is C12H22O11. The purity is usually 95%.
BenchChem offers high-quality Glucomannan polysaccharide from Konjac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucomannan polysaccharide from Konjac including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Películas de envasado de alimentos activos

Glucomanano de Konjac (KGM): se ha utilizado para crear películas de envasado de alimentos activos debido a su naturaleza segura y comestible, así como a sus excelentes propiedades formadoras de películas. Estas películas pueden ayudar a preservar la calidad y prolongar la vida útil de los productos alimenticios {svg_1}.

Salud y nutrición

KGM ha mostrado potencial para reducir los niveles de colesterol y azúcar en sangre, ayudar en la pérdida de peso, promover la actividad intestinal y mejorar la función inmunitaria. Su biocompatibilidad lo hace adecuado para diversas aplicaciones relacionadas con la salud {svg_2}.

Agente espesante y gelificante

Debido a su alta viscosidad y naturaleza pseudoplástica, KGM sirve como un agente espesante, gelificante y formador de películas eficaz. Esto lo hace valioso en el procesamiento de alimentos para mejorar la textura y la consistencia {svg_3}.

Materiales biocompatibles

La biocompatibilidad y biodegradabilidad de KGM lo convierten en un candidato ideal para el desarrollo de materiales biocompatibles como los hidrogeles, que tienen aplicaciones en la administración de fármacos y la ingeniería de tejidos {svg_4}.

Preservación de alimentos

La capacidad de formación de geles de KGM permite que se use como portador de gel para cargar moléculas activas, lo que puede ser beneficioso en la preservación de alimentos al mantener la frescura y prevenir el deterioro {svg_5}.

Fibra dietética con beneficios para la salud

Como fibra dietética, KGM y sus oligómeros han sido reconocidos por sus actividades antioxidantes y sus diversos beneficios para la salud, contribuyendo al bienestar dietético general {svg_6}.

Mecanismo De Acción

Target of Action

Glucomannan polysaccharide from Konjac (KGM) primarily targets the gastrointestinal tract . It is specifically degraded by colon β-mannanase , indicating its role in colon-targeted drug delivery systems (OCDDS) .

Mode of Action

KGM exhibits remarkable film-forming and gel-forming properties . The helical structure of KGM is maintained by the acetyl group, which plays a crucial role in preserving its structural integrity . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release .

Biochemical Pathways

The biosynthesis of KGM involves the pathway from sucrose to KGM . Key genes identified in this process include BsGPI, BsmanA, and BsCSLA . The functional differentiation of the cellulose synthase-like family A (CSLA) may be critical for the flow of glucomannan to KGM or the cell wall .

Pharmacokinetics

KGM exhibits a high degree of biocompatibility and biodegradability . It has low toxicity and high stability , making it a promising natural excipient for oral OCDDS . .

Result of Action

The administration of KGM has been found to increase the fecal output of total bile acids in rats . This suggests that KGM may have a significant impact on bile acid metabolism. Moreover, KGM enhances the antioxidant and antimicrobial activities of loaded active molecules .

Action Environment

The action of KGM can be influenced by environmental factors. For instance, the gel-forming properties of KGM can be affected by pH and temperature . Additionally, KGM’s stability can be enhanced by various degradation methods, including changes to its topological structure .

Safety and Hazards

Glucomannan powder and capsules are possibly safe when taken with plenty of water for up to 4 months . But taking glucomannan products without water, especially as tablets, is possibly unsafe. These products might cause choking and other serious side effects when taken without water .

Direcciones Futuras

Konjac glucomannan (KGM) is a natural polysaccharide extracted from konjac tubers that has a topological structure composed of glucose and mannose . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release, thus enhancing the antioxidant and antimicrobial activities of these molecules .

Análisis Bioquímico

Biochemical Properties

Glucomannan polysaccharide from Konjac plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbohydrate-active enzymes, which are involved in the degradation of polysaccharides . These interactions are crucial for maintaining the structural integrity and biological activity of glucomannan polysaccharide from Konjac. The acetyl groups present in the compound help preserve its helical structure, which is essential for its stability and function .

Cellular Effects

Glucomannan polysaccharide from Konjac has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the gene expression of mucin 2, which is crucial for maintaining the mucosal barrier in the gut . Additionally, glucomannan polysaccharide from Konjac enhances the antioxidant and antimicrobial activities of cells by providing a protective gel network that allows for the sustained release of active molecules .

Molecular Mechanism

The mechanism of action of glucomannan polysaccharide from Konjac involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s helical structure, maintained by acetyl groups, plays a crucial role in its binding interactions and overall stability . These interactions are essential for the compound’s biological activity and its ability to modulate various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucomannan polysaccharide from Konjac change over time. The compound’s stability and degradation are influenced by various factors, including its topological structure and environmental conditions . Long-term studies have shown that glucomannan polysaccharide from Konjac can maintain its biological activity and structural integrity over extended periods, making it a valuable component in biomedical applications .

Dosage Effects in Animal Models

The effects of glucomannan polysaccharide from Konjac vary with different dosages in animal models. Studies have shown that at lower doses, the compound enhances the mucosal barrier function and modulates gut-associated lymphoid tissue immunity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Glucomannan polysaccharide from Konjac is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its degradation and utilization within the body . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.

Transport and Distribution

Within cells and tissues, glucomannan polysaccharide from Konjac is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target areas, where it can exert its biological effects . The compound’s gel-forming properties also play a role in its distribution, allowing for sustained release and prolonged activity .

Subcellular Localization

The subcellular localization of glucomannan polysaccharide from Konjac is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its functions effectively . The helical structure of the compound, maintained by acetyl groups, is crucial for its activity and stability within these subcellular locations .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Glucomannan polysaccharide from Konjac involves the extraction of Konjac flour, followed by purification and isolation of Glucomannan polysaccharide.", "Starting Materials": [ "Konjac flour", "Water", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Konjac flour is mixed with water to form a slurry.", "The slurry is then heated and stirred to extract Glucomannan polysaccharide.", "The extract is then filtered and purified using ethanol and acetone.", "Hydrochloric acid is added to the purified extract to remove impurities.", "Sodium hydroxide is added to neutralize the acid and adjust the pH.", "The resulting Glucomannan polysaccharide is then dried and powdered." ] }

Número CAS

37220-17-0

Fórmula molecular

C12H22O11

Origen del producto

United States
Customer
Q & A

Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?

A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].

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